



# Application Notes and Protocols for AT9283 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | AT9283  |           |  |  |  |
| Cat. No.:            | B605657 | Get Quote |  |  |  |

These application notes provide detailed information and protocols for the administration of **AT9283**, a multi-targeted kinase inhibitor, in preclinical mouse models. The following sections outline the administration routes, dosing schedules, and experimental protocols based on published research.

### AT9283: Overview of Mechanism of Action

AT9283 is a potent small molecule inhibitor of several kinases, primarily targeting Aurora A and Aurora B kinases, which are crucial for mitotic progression.[1] By inhibiting these kinases, AT9283 disrupts cell division, leading to polyploidy and apoptosis in cancer cells.[2][3][4] Additionally, AT9283 has been shown to inhibit Janus kinase 2 (JAK2) and Abl kinase, suggesting its therapeutic potential in hematological malignancies and other cancers driven by these signaling pathways.[5][6][7]

## **Data Presentation: AT9283 Dosing Regimens in Mice**

The following tables summarize the reported dosing schedules and administration routes for **AT9283** in various mouse xenograft models.

Table 1: Intraperitoneal (i.p.) Administration of AT9283



| Tumor Model                       | Mouse Strain  | Dose                     | Dosing<br>Schedule                 | Reference |
|-----------------------------------|---------------|--------------------------|------------------------------------|-----------|
| HCT116<br>Colorectal<br>Carcinoma | Nude          | 10 mg/kg                 | Twice daily (bid) for 9 days       |           |
| HCT116<br>Colorectal<br>Carcinoma | Nude          | 15 mg/kg and 20<br>mg/kg | Not specified,<br>duration 16 days | [8]       |
| Mantle Cell<br>Lymphoma           | SCID          | 15 mg/kg or 20<br>mg/kg  | Not specified                      | [2][3]    |
| Mantle Cell<br>Lymphoma           | Not specified | 10 mg/kg and 15<br>mg/kg | Not specified                      | [4]       |
| Not specified                     | Not specified | 45 mg/kg                 | Two cycles, 14 hours apart         | [8]       |

Table 2: Intravenous (i.v.) Administration of AT9283

| Tumor Model                       | Mouse Strain | Dose     | Dosing<br>Schedule   | Reference |
|-----------------------------------|--------------|----------|----------------------|-----------|
| HCT116<br>Colorectal<br>Carcinoma | Nude         | 10 mg/kg | Single bolus<br>dose |           |

## **Experimental Protocols**

# Protocol 1: Intraperitoneal (i.p.) Administration of AT9283 in a Colorectal Cancer Xenograft Model

This protocol is based on studies using the HCT116 human colorectal carcinoma cell line in nude mice.

Materials:



- AT9283 (lyophilized powder)
- Sterile vehicle (e.g., 5% Dextrose in water, sterile PBS)
- HCT116 cells
- Female athymic nude mice (6-8 weeks old)
- Matrigel (optional)
- Sterile syringes and needles (27-30 gauge)
- Calipers

#### Procedure:

- Cell Culture and Implantation:
  - Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
  - Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, to a final concentration of 5 x  $10^6$  cells per  $100 \mu L$ .
  - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.
     Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Preparation of AT9283 Solution:
  - Reconstitute lyophilized AT9283 in a sterile vehicle. While the specific vehicle for i.p.
    injection in mice is not consistently reported, a common practice is to use a vehicle similar
    to that for i.v. formulations, such as 5% dextrose, or sterile saline. Perform pilot studies to
    ensure solubility and tolerability.
  - Prepare the solution to a concentration that allows for the desired dose (e.g., 10 mg/kg) to be administered in a reasonable volume (e.g., 100-200 μL).



- Administration of AT9283:
  - Weigh the mice to determine the exact volume of AT9283 solution to inject.
  - Administer AT9283 via intraperitoneal injection. A common dosing schedule is twice daily (bid) for a specified number of days (e.g., 9 days).
- Monitoring and Endpoint:
  - Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.
  - Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
  - At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,
     Western blotting for pharmacodynamic markers like phospho-Histone H3).

### Protocol 2: Intravenous (i.v.) Administration of AT9283

This protocol is based on a single-dose study in a colorectal cancer xenograft model.

#### Materials:

- AT9283 (lyophilized powder)
- 5% Dextrose in water (sterile)
- HCT116 cells
- Female athymic nude mice (6-8 weeks old)
- Sterile syringes and needles (27-30 gauge)
- Restraining device for tail vein injection

#### Procedure:

Tumor Implantation:



- Follow the same procedure for cell culture and tumor implantation as described in Protocol
   1.
- Preparation of AT9283 Solution for Infusion:
  - Reconstitute lyophilized AT9283 in sterile 5% dextrose in water to the desired concentration for a single bolus injection (e.g., 10 mg/kg).[9] The final volume for tail vein injection should be approximately 100 μL.
- Administration of AT9283:
  - Warm the mouse under a heat lamp to dilate the tail veins.
  - Place the mouse in a restraining device.
  - Administer the AT9283 solution as a single bolus via the lateral tail vein.
- Pharmacodynamic Analysis:
  - At predetermined time points after injection, euthanize the mice and collect tumors to assess the inhibition of target kinases. For example, tumor samples can be analyzed for the phosphorylation status of Histone H3 Serine 10.

# Mandatory Visualizations Signaling Pathways of AT9283





Click to download full resolution via product page

Caption: AT9283 inhibits Aurora A/B and JAK2 signaling pathways.

## **Experimental Workflow for AT9283 In Vivo Studies**





Click to download full resolution via product page

Caption: General workflow for assessing AT9283 efficacy in mouse xenograft models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. astx.com [astx.com]
- 6. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AT9283
   Administration in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605657#at9283-administration-route-and-dosing-schedule-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com